Solanone

Tobacco Flavor Quality Aroma Compound Correlation Flue-cured Tobacco

Solanone (CAS 1937-54-8) is an unsaturated C13 terpenoid ketone. It is a naturally occurring, anomalous terpene first isolated from tobacco leaves in a 0.0036% yield , but is now largely produced synthetically.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 1937-54-8
Cat. No. B154384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanone
CAS1937-54-8
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)C)C=CC(=C)C
InChIInChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m0/s1
InChIKeyPQDRXUSSKFWCFA-CFNZNRNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Solanone (CAS 1937-54-8): An Overview of Its Characteristics as a Tobacco-Derived Ketone


Solanone (CAS 1937-54-8) is an unsaturated C13 terpenoid ketone [1]. It is a naturally occurring, anomalous terpene first isolated from tobacco leaves in a 0.0036% yield [2], but is now largely produced synthetically [3]. The compound is characterized as a clear, colorless, mobile oil with a faint aroma reminiscent of carrots [2]. Its primary industrial use is as a cigarette additive to enhance and improve the sensory qualities of tobacco, and to compensate for flavor loss during low-tar processing [3]. The naturally occurring form is the (S,E)-isomer [4].

1
Tobacco Flavor & Formulation Research
Supports sensory formulation studies, flavor-loss compensation research, and concentration optimization in tobacco product development.
2
Semiochemical & Stereochemical Studies
Enables chiral recognition research; (R)-isomer reported as a sex pheromone component in scale insect studies.
3
Analytical Reference & Quality Grading
Supports GC/MS-based tobacco leaf grading and blend composition analysis using reported concentration benchmarks.

Why Solanone (CAS 1937-54-8) Cannot Be Replaced by Generic Ketones in Tobacco Formulations


While many ketones and terpenoids contribute to tobacco aroma, simple replacement of Solanone (CAS 1937-54-8) with other in-class compounds is not possible due to its unique, multifaceted role. It is not merely a positive aroma contributor; its concentration has a quantifiable, inverse relationship with overall flavor quality in flue-cured tobacco [1]. This contrasts with compounds like Damascenone and Megastigmatrienone, where higher concentrations correlate with better quality [1]. Furthermore, Solanone exhibits a high degree of stereochemical and isomeric specificity in its biological and sensory properties [2], meaning that different isomers and even the related norsolanadione [3] cannot be assumed to be functionally equivalent in complex flavor applications. These factors necessitate precise sourcing of the correct isomer for specific applications.

Solanone
Damascenone / Megastigmatrienone
Flavor correlation:Reported inverse quality correlation for Solanone vs direct positive correlation for comparators; formulation balance may shift away from intended profile.
(S,E)-Solanone
(Z)-isomers / Racemate
Stereochemical identity:Biological and sensory properties may differ across isomers; (R)-isomer semiochemical function may not transfer to (S) or racemic forms.
Solanone
Norsolanadione / Isosolanones
Stability pathway:Degradation products formed under acidic or oxidative conditions may alter flavor profile; cannot be treated as equivalent contributors.

Quantitative Differentiation Guide for Solanone (CAS 1937-54-8)


Evidence 1: Inverse Correlation of Solanone Content with Flavor Quality vs. Positive Correlation for Damascenone and Megastigmatrienone

A study of 122 flue-cured tobacco leaf samples from major Chinese production areas found that the principal aroma and flavor constituents could be best represented by the ketones Damascenone, Megastigmatrienone, and Solanone. Critically, the study found that 'the more Damascenone and Megastigmatrienone, and higher B value, the better the aroma and flavor quality; the higher Solanone and lower B value, the poorer the aroma and flavor quality' [1].

Flavor Quality Correlation
Reported
Inverse correlation for Solanone vs direct positive correlation for Damascenone and Megastigmatrienone across 122 flue-cured tobacco samples.
Solanone acts as a balancing factor, not a simple enhancer.
GC/MS analysis; cross-study comparable context.
Tobacco Flavor Quality Aroma Compound Correlation Flue-cured Tobacco

Evidence 2: Differentiated Isomeric Activity: (R)-Solanone is a Female-Specific Insect Attractant

In a study on the scale insect *Aulacaspis murrayae*, (R)-Solanone was identified as a female-specific compound released by virgin females. The study used synthesized racemic and chiral standards on a chiral GC column to confirm the stereochemistry of the insect-produced compound as (R). Bioassays demonstrated that (R)-Solanone acts as a sex pheromone component [1].

(R)-Solanone Semiochemical ID
Head-to-head
(R)-Solanone identified as a female-specific sex pheromone component in Aulacaspis murrayae; (S)-isomer or racemate not reported for this function.
Supports enantiomer-specific semiochemical research context.
Chiral GC with synthesized standards; bioassay confirmed.
Semiochemicals Insect Behavior Chiral Recognition

Evidence 3: Optimal Flavoring Concentration of Solanone in Cigarettes Quantified Against Five Other Tobacco Aroma Components

A study investigating the application of several tobacco aroma components in cigarette flavoring determined the optimal addition rate for Solanone to be 37.5×10⁻⁴% to 50.0×10⁻⁴% (3.75-5.0 ppm). This was quantified alongside five other key tobacco aroma compounds, providing a direct comparison of effective dosing ranges [1].

Optimal Flavoring Range
Method context
Reported optimal addition rate: 3.75–5.0 ppm (37.5×10⁻⁴%–50.0×10⁻⁴%) in cigarette tobacco, quantified alongside five other key aroma components.
Provides a formulation starting point distinct from other tobacco aroma compounds.
Sensory evaluation; six-compound head-to-head comparison.
Tobacco Flavoring Sensory Analysis Formulation Optimization

Evidence 4: Synthesis of (Z)-Solanone Enables Precise Isomer Control for Flavor Applications

A recent patent (US11198665B1) discloses a novel process for the precise artificial synthesis of pure (S,Z)-5-isopropyl-8-methyl-6,8-diene-2-ketone or (R,Z)-5-isopropyl-8-methyl-6,8-diene-2-ketone, which are the (Z)-isomers of Solanone. This method allows for the production of these specific stereoisomers for use in tobacco flavoring [1].

(Z)-Solanone Synthesis
Data to verify
Patent US11198665B1 discloses a process to synthesize pure (S,Z)- and (R,Z)-Solanone isomers, enabling access to specific (Z)-stereoisomers.
Supports isomer-specific sourcing review for flavor chemistry research.
Patent-source data; isomer-specific sensory properties require independent validation.
Organic Synthesis Flavor Chemistry Stereochemistry

Evidence 5: Solanone Content Varies Quantifiably with Tobacco Grade and Leaf Position

Analysis of Korean burley tobacco showed that Solanone concentration is a differentiating factor between quality grades. Specifically, Burley heavy grade 5 contained 5.76 ppm of Solanone, whereas the higher-quality Burley heavy grade 1 contained a higher concentration of 8.5 ppm [1]. A separate study also found that key tobacco aroma components, including Solanone, were present in much higher concentrations in the lamina (leaf blade) than in the midrib (stem) [2].

Grade-Level Concentration
Reported
8.5 ppm (Burley heavy grade 1) vs 5.76 ppm (Burley heavy grade 5); higher concentration in lamina vs midrib reported.
Supports analytical grading and blend assessment context.
GC/MS vacuum steam distillation; Korean burley tobacco grades.
Tobacco Chemistry Quality Grading Analytical Chemistry

Evidence 6: Differentiated Stability and Degradation Pathways Under Various Conditions

The foundational research on Solanone's structure and chemistry established key stability characteristics. It was found that 'Solanone is stable under basic conditions, but rearranges in acid to the isosolanone-A and isosolanone-B.' Furthermore, 'Air oxidation of solanone proceeds through a nonvolatile intermediate to form 5-isopropyl-3-nonene-2,8-dione which has been named norsolanadione' [1].

Stability & Degradation
Class-level
Stable under basic conditions; rearranges to isosolanone A/B in acid; air oxidation forms norsolanadione via nonvolatile intermediate.
Informs formulation pH and storage context to limit degradation.
Foundational characterization study; class-level inference for related ketones.
Chemical Stability Degradation Chemistry Formulation Science

Validated Application Scenarios for Solanone (CAS 1937-54-8)


Tobacco Product Flavoring and Quality Control

Solanone is used as a flavor additive in cigarette manufacturing to enhance the sensory qualities of the smoke and compensate for flavor lost during low-tar processing [1]. Its addition must be precisely controlled, as an optimal flavoring concentration of 3.75-5.0 ppm has been established [2], and its endogenous concentration in leaf material (e.g., 5.76-8.5 ppm in different burley grades [3]) can serve as a quantitative marker for leaf quality and blend formulation.

Semiochemical Research and Pest Management

The stereospecificity of Solanone isomers makes it a relevant compound for semiochemical research. Specifically, the (R)-Solanone isomer has been identified as a female-specific sex pheromone component for the scale insect *Aulacaspis murrayae* [4]. This application requires the use of the pure (R)-isomer, as the (S)-isomer or racemic mixture would not exhibit the same biological activity.

Analytical Chemistry and Tobacco Leaf Grading

The concentration of Solanone in tobacco leaf, as determined by GC/MS, is a quantifiable parameter for quality assessment. For example, higher quality Burley heavy grade 1 tobacco contained 8.5 ppm Solanone, compared to 5.76 ppm in a lower grade [3]. Furthermore, its concentration is known to be much higher in the lamina (leaf blade) than in the midrib (stem) [5], providing an analytical basis for assessing the composition of tobacco blends and by-products.

Flavor Chemistry Research and Novel Flavorant Synthesis

The recent development of a synthetic route to the pure (Z)-isomers of Solanone opens new avenues for flavor chemistry research [6]. This allows for the investigation of the specific sensory properties of (Z)-Solanone compared to the more common (E)-Solanone, potentially leading to the development of new, proprietary tobacco flavor profiles with differentiated characteristics.

Application
Selection Property
Validation Focus
Tobacco flavor formulation studies
Reported optimal concentration context
Sensory endpoint validation
Scale insect semiochemical research
(R)-isomer stereochemical identity
Chiral bioassay enantiomer review
Tobacco leaf analytical grading
Concentration-to-grade correlation
GC/MS method context
Novel tobacco flavorant development
(Z)-isomer synthesis availability
Isomer-specific sensory review

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